![molecular formula C8H15ClN2 B3059717 4-Ethyl-4-piperidinecarbonitrile hydrochloride CAS No. 1205748-66-8](/img/structure/B3059717.png)
4-Ethyl-4-piperidinecarbonitrile hydrochloride
Overview
Description
4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1) .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-4-piperidinecarbonitrile hydrochloride can be represented by the InChI code 1S/C8H16ClNO2 . The average mass of the molecule is 193.671 Da and the monoisotopic mass is 193.086960 Da .Scientific Research Applications
Heterogeneous Catalysis for Pyridinecarbonitrile Hydrogenation
- Abstract : An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles (including 4PN) to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst has been developed .
Synthesis of Piperidine Derivatives
- Abstract : Piperidine derivatives play a crucial role in medicinal chemistry. Recent scientific literature highlights intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
properties
IUPAC Name |
4-ethylpiperidine-4-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUAHPTSGPJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-piperidinecarbonitrile hydrochloride | |
CAS RN |
1205748-66-8 | |
Record name | 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205748-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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